molecular formula C11H15ClN2O4S B13584134 tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate

tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate

Cat. No.: B13584134
M. Wt: 306.77 g/mol
InChI Key: WOPXUNIZZKTVPV-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 4-chloro-3-sulfamoylphenyl moiety, and a carbamate linkage. Its molecular formula is C₁₁H₁₃ClN₂O₄S, with a molecular weight of 328.75 g/mol. The Boc group enhances stability during synthetic processes, while the chloro and sulfamoyl substituents influence reactivity and biological interactions .

Properties

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-sulfamoylphenyl)carbamate

InChI

InChI=1S/C11H15ClN2O4S/c1-11(2,3)18-10(15)14-7-4-5-8(12)9(6-7)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17)

InChI Key

WOPXUNIZZKTVPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate typically involves three main stages:

These steps are often executed sequentially or in a convergent manner depending on the starting materials and desired yield.

Detailed Preparation Routes

Sulfamoylation via Chlorosulfonyl Isocyanate (CSI)

A widely reported method for preparing sulfonamide derivatives involves the reaction of primary amines with chlorosulfonyl isocyanate (CSI) followed by carbamoylation and deprotection steps. This method has been demonstrated to yield tert-butyl carbamate sulfonamides efficiently under mild conditions.

  • Procedure Summary:

    • Primary amine is reacted with CSI in anhydrous methylene chloride at 0 °C.
    • The reaction mixture is warmed to room temperature and stirred for 2 hours.
    • The product is extracted and purified to yield the sulfonamide intermediate.
    • Subsequent carbamoylation with tert-butanol derivatives leads to the tert-butyl carbamate formation.
  • Yields: Excellent yields reported (above 90%) for related tert-butyl carbamate sulfonamides.

  • Characterization: Confirmed by NMR, IR, and mass spectrometry data showing characteristic carbamate and sulfonamide signals.
Step Reagents & Conditions Outcome Yield (%)
1 Primary amine + CSI, CH2Cl2, 0 °C to RT, 2 h Sulfonamide intermediate >90
2 Carbamoylation with tert-butanol derivatives tert-Butyl carbamate sulfonamide 90-95
Friedel–Crafts Alkylation and Functional Group Transformations

In some synthetic schemes, regioselective incorporation of tert-butyl groups on aromatic rings is achieved by Friedel–Crafts alkylation using AlCl_3 as a catalyst. Subsequent nitration, reduction, and coupling steps allow introduction of amino and sulfonamide groups.

  • Key Steps:

    • Friedel–Crafts alkylation of tert-butylbenzene to introduce tert-butyl group.
    • Nitration to form dinitro derivatives.
    • Reduction to diamines.
    • Coupling with sulfonyl-containing acids or derivatives to form sulfonamides.
    • Protection of amines as carbamates.
  • Yields: Moderate to good yields depending on steric hindrance and reaction conditions.

Step Reagents & Conditions Outcome Yield (%)
Friedel–Crafts tert-Butylbenzene + AlCl3 tert-Butyl substituted benzene 70-85
Nitration HNO3/H2SO4 Dinitro derivative 60-75
Reduction SnCl2 or catalytic hydrogenation Diamine intermediate 80-90
Coupling Sulfonyl acid derivatives + coupling agents Sulfonamide formation 50-70
Protection Boc2O or tert-butyl chloroformate tert-Butyl carbamate protection 85-95
Industrial Preparation via Chloromethylation and Carbamate Formation

A patent describes a method for preparing tert-butyl 4-chloromethylbenzoate, a related intermediate, involving:

  • Chlorination of 4-methylbenzoic acid under controlled temperature and light irradiation.
  • Conversion to the tert-butyl ester via reaction with potassium tert-butoxide.
  • This intermediate can be further functionalized to introduce sulfonamide groups and carbamate protection.

Representative Reaction Scheme

Step 1: 4-Chloro-3-aminophenyl derivative
    + Chlorosulfonyl isocyanate (CSI)
    → Sulfamoylphenyl intermediate

Step 2: Protection with tert-butyl chloroformate (Boc-Cl)
    → this compound

Research Results and Analysis

Spectroscopic Characterization

  • NMR (1H and 13C):

    • tert-Butyl group shows a singlet near 1.4 ppm (9H) in 1H NMR.
    • Aromatic protons appear between 7.0-8.0 ppm.
    • Carbamate carbonyl carbon appears near 155-160 ppm in 13C NMR.
    • Sulfamoyl NH signals appear as broad peaks around 5-7 ppm.
  • IR Spectroscopy:

    • Strong absorption bands at ~1700 cm^-1 for carbamate C=O.
    • SO2 stretching vibrations at ~1350 and 1150 cm^-1.
    • NH stretching bands near 3300-3400 cm^-1.
  • Mass Spectrometry:

    • Molecular ion peak consistent with molecular weight (~300-350 g/mol depending on substituents).

Yield and Purity

  • Preparation methods involving CSI and carbamate protection yield the target compound in 90-95% purity after crystallization and chromatography.
  • Friedel–Crafts based methods show moderate yields (50-80%) due to multiple steps and regioselectivity challenges.
  • Industrial methods provide scalable routes but may require additional purification.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
CSI Sulfamoylation + Boc Protection Chlorosulfonyl isocyanate, tert-butyl chloroformate 0 °C to RT, anhydrous solvent 90-95 Mild, high yield, suitable for lab scale
Friedel–Crafts Alkylation Route AlCl3, HNO3/H2SO4, SnCl2, Boc2O Multi-step, various temps 50-80 More complex, regioselectivity issues
Industrial Chloromethylation + Esterification Cl2, potassium tert-butoxide Controlled temp, light irradiation 70-90 Scalable, intermediate for further steps

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include azido or thiol derivatives.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfinamides.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfamoyl group can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-butyl (4-chloro-3-sulfamoylphenyl)carbamate with analogous carbamate derivatives, focusing on structural features, synthesis, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 4-chloro, 3-sulfamoylphenyl C₁₁H₁₃ClN₂O₄S 328.75 Boc, sulfamoyl, chloro
tert-Butyl (4-chlorophenethyl)carbamate 4-chlorophenethyl C₁₃H₁₈ClNO₂ 255.74 Boc, chlorophenyl
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate 4-methoxycyclohexyl, aminomethyl C₁₃H₂₄N₂O₃ 256.34 Boc, methoxy, cyclohexyl, amine
(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate 4-methoxyphenyl, chiral center C₁₄H₂₀NO₃ 265.32 Boc, methoxyphenyl, stereochemistry

Structural and Functional Group Analysis

  • Sulfamoyl vs. This difference may improve aqueous solubility and receptor-binding affinity in drug design.
  • Cyclohexyl vs. Aromatic Moieties: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate features a cyclohexyl ring with methoxy and amine groups, which introduces conformational rigidity and basicity. In contrast, the target compound’s aromatic ring with sulfamoyl and chloro substituents favors planar interactions (e.g., π-π stacking in enzyme inhibition).
  • Stereochemical Influence :
    (S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate highlights the role of chirality in biological activity, a feature absent in the target compound.

Physicochemical Properties

  • Solubility :
    The sulfamoyl group increases water solubility relative to tert-butyl (4-chlorophenethyl)carbamate, which is more lipophilic.
  • Stability : All Boc-protected compounds are stable at room temperature but degrade under strong acids/bases. The sulfamoyl group’s sensitivity to pH may limit the target compound’s shelf life compared to methoxy-substituted analogs .

Biological Activity

Tert-butyl (4-chloro-3-sulfamoylphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a chlorinated phenyl ring with a sulfonamide moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group often exhibits inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic pathways. The carbamate moiety may enhance the compound's bioavailability and stability, facilitating its interaction with target proteins.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit notable antitumor properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. The inhibition of cyclin-dependent kinases (CDKs) has been particularly highlighted, as these enzymes are crucial for cell cycle regulation.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Target Enzyme/Pathway
Compound A (similar structure)12CDK2
Compound B (sulfonamide derivative)5Carbonic Anhydrase
Compound C (related carbamate)7Protein Kinase B (Akt)

Enzyme Inhibition

The sulfonamide group in this compound suggests potential enzyme inhibition capabilities. For example, sulfonamides are known to inhibit carbonic anhydrases, which play a role in various physiological processes including acid-base balance and fluid secretion.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
Carbonic AnhydraseCompetitive10
AcetylcholinesteraseNon-competitive15
ButyrylcholinesteraseMixed-type20

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the antitumor efficacy of a related sulfonamide compound in a mouse model of colon cancer. The compound demonstrated significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.
  • Clinical Trials : Preliminary clinical trials involving similar compounds have shown promising results in patients with specific types of cancer, highlighting the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of carbamate derivatives. Modifications to the tert-butyl and chlorophenyl groups can significantly influence the potency and selectivity of these compounds against various biological targets.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (4-chloro-3-sulfamoylphenyl)carbamate?

Methodological Answer: The synthesis typically involves reacting tert-butyl carbamate with a substituted aniline derivative under basic conditions. For example:

  • Route 1 : React 4-chloro-3-sulfamoylaniline with tert-butyl carbamate in the presence of a base (e.g., NaH or K2_2CO3_3) in anhydrous THF or DMF at 0°C to room temperature for 12–24 hours .
  • Route 2 : Use coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate carbamate formation in dichloromethane under nitrogen atmosphere.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Reaction Parameter Typical Conditions Reference
BaseNaH, K2_2CO3_3
SolventTHF, DMF
Temperature0°C → RT

Q. How should this compound be characterized to confirm its structure?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.3 ppm, singlet) and sulfamoyl (δ ~7.5–8.5 ppm for aromatic protons) groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H14_{14}ClN2_2O4_4S).
  • X-ray Crystallography (if crystalline): Use SHELX software for structure refinement .

Q. Data Validation :

  • Compare melting points with literature (if available).
  • Cross-check purity via HPLC (>95% by area normalization).

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature: Room temperature (20–25°C) in a tightly sealed container .
    • Light Sensitivity: Protect from direct sunlight to prevent photodegradation .
    • Incompatibilities: Avoid strong acids/bases and oxidizing agents (risk of carbamate cleavage or sulfamoyl group decomposition) .
Stability Parameter Recommendation Reference
Temperature20–25°C
Humidity<40% RH (desiccator)

Advanced Research Questions

Q. How do the electronic effects of the sulfamoyl and chloro substituents influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • Sulfamoyl Group (-SO2_2NH2_2) : Acts as a strong electron-withdrawing group, activating the phenyl ring toward electrophilic substitution at the ortho and para positions relative to the sulfamoyl moiety .
  • Chloro Substituent (-Cl) : Further enhances electrophilicity at the 4-position, directing nucleophilic attacks to the 3-sulfamoyl region.

Q. Experimental Design :

  • Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents.
  • Analyze regioselectivity via 1^{1}H NMR or LC-MS to track substitution patterns .

Q. What methodologies are recommended for analyzing potential enzyme inhibition by this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Kinetics : Measure IC50_{50} values using fluorogenic substrates (e.g., for proteases or phosphatases).
    • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to assess inhibition potency .
  • Molecular Docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., sulfamoyl group hydrogen bonding with active-site residues) .

Q. Validation :

  • Compare with positive controls (e.g., known inhibitors).
  • Perform circular dichroism (CD) to check for enzyme conformational changes.

Q. How can contradictory solubility data from different studies be resolved?

Methodological Answer:

  • Controlled Solubility Testing :
    • Use standardized solvents (e.g., DMSO, water, ethanol) under identical temperature (25°C) and pH (7.4) conditions.
    • Employ nephelometry or UV-Vis spectroscopy for quantification .
  • Data Reconciliation :
    • Statistically analyze outliers using Grubbs’ test.
    • Cross-validate with DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .

Q. Example Workflow :

Prepare saturated solutions in triplicate.

Filter (0.22 µm) and quantify via HPLC.

Compare results with literature using ANOVA.

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